molecular formula C18H22N4O2 B2376561 N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034418-11-4

N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2376561
CAS No.: 2034418-11-4
M. Wt: 326.4
InChI Key: WYZPIUGAKQMZCK-UHFFFAOYSA-N
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Description

N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the attachment of the benzamide group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents, temperature control, and product isolation helps in achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)acetamide
  • N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)propionamide

Uniqueness

N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-21-11-9-16(20-21)15-8-5-10-22(13-15)17(23)12-19-18(24)14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZPIUGAKQMZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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